molecular formula C11H15NO2 B6058366 N-methyl-2-(4-methylphenoxy)propanamide

N-methyl-2-(4-methylphenoxy)propanamide

Cat. No.: B6058366
M. Wt: 193.24 g/mol
InChI Key: KWISEIIJKPKDNK-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-methylphenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a methyl group on the nitrogen atom and a 4-methylphenoxy group at the second carbon. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol.

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-4-6-10(7-5-8)14-9(2)11(13)12-3/h4-7,9H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISEIIJKPKDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenoxy)propanamide typically involves the reaction of 4-methylphenol with 2-bromo-2-methylpropanoic acid, followed by amidation with methylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-2-(4-methylphenoxy)propanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-methyl-2-(4-methylphenoxy)propanamide and its analogs:

Compound Name Substituents (Amide N) Phenoxy Group Substituents Molecular Weight (g/mol) Key Properties/Activities
This compound Methyl 4-Methyl 205.25 Moderate lipophilicity, uncharged amide
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide (4-Fluorophenyl)methyl 4-Methyl 287.33 Enhanced polarity (fluorine), potential CNS activity
N-(4-Fluorophenyl)-N-methyl-2-[2-(pyridin-2-yl)quinolin-4-yloxy]propanamide 4-Fluorophenyl, Methyl Quinolin-4-yloxy + pyridin-2-yl 415.43 (estimated) High lipophilicity, translocator protein ligand
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Phenyl 4-Chloro, 2-Methyl 358.65 Herbicidal potential, halogenated aromatic
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl, Methyl 4-Hydroxy 289.30 Polar (hydroxyl), hydrogen-bonding capability

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in and ) increase polarity and may influence metabolic stability or target binding.
  • Phenoxy Modifications: Bulky or heteroaromatic groups (e.g., quinolinyl in ) enhance lipophilicity but may reduce solubility.

Pharmacological and Functional Comparisons

  • Translocator Protein Ligands: The quinolinyloxy analog demonstrates affinity for translocator proteins, suggesting that aromatic bulk enhances target engagement. The target compound’s simpler phenoxy group may limit such interactions but improve bioavailability.
  • Agrochemical Potential: Halogenated analogs (e.g., ) show herbicidal/insecticidal activity, likely due to increased stability and membrane penetration. The target compound’s methyl group may offer a safer toxicity profile compared to chlorinated derivatives.
  • Solubility vs. Bioactivity : The hydroxylated analog exhibits higher aqueous solubility but reduced membrane permeability compared to the target compound.

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